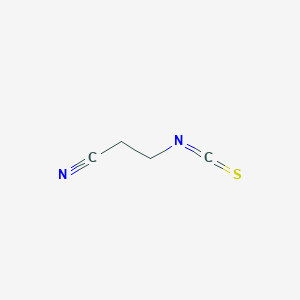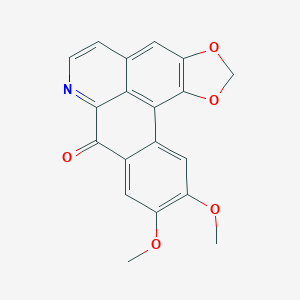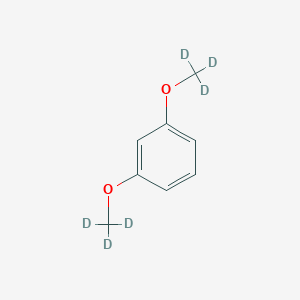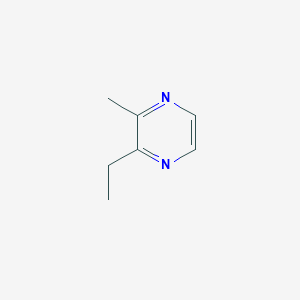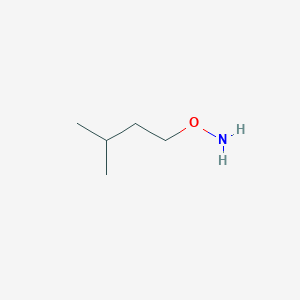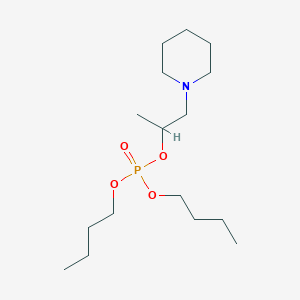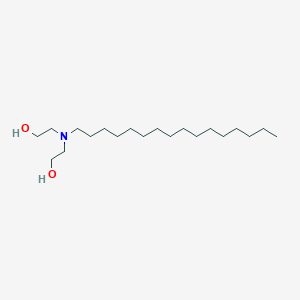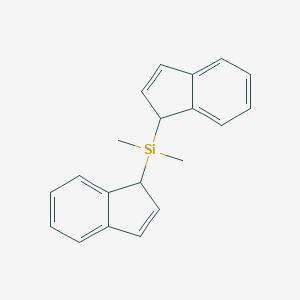
di(1H-inden-1-yl)dimethylsilane
概述
描述
Di(1H-inden-1-yl)dimethylsilane is a compound that features a silicon atom bonded to two dimethyl groups and two indenyl groups. The indenyl groups are fused ring systems consisting of a benzene ring and a five-membered ring. This type of compound is of interest in the field of organometallic chemistry, where it can act as a ligand to form complexes with various metals. These complexes can exhibit interesting properties and reactivity, making them valuable in catalysis and materials science.
Synthesis Analysis
The synthesis of related ligands, such as bis(2-methyl-4,5,6,7-tetrahydroinden-1-yl)dimethylsilane, involves a multi-step process starting from cyclohexyl methacrylate. The process includes a PPA cyclization, followed by a reduction with LiAlH4, and finally a dehydration with HCl to form the indenyl structure . This ligand is then used to bridge metal centers, forming ansa-metallocene complexes with metals such as ZrCl2, TiCl2, YCl, and LuCl. The synthesis yields a mixture of meso and dl stereoisomers, with the ratio varying depending on the specific metal complex formed .
Molecular Structure Analysis
The molecular structure of di(1H-inden-1-yl)dimethylsilane would be expected to show a central silicon atom bonded to two methyl groups and two indenyl groups. The indenyl groups are likely to influence the overall geometry of the molecule, potentially leading to non-planar configurations due to steric interactions. In related compounds, multinuclear magnetic resonance data, including 1H, 11B, 13C, and 29Si NMR, have been used to deduce the structure of the final products .
Chemical Reactions Analysis
The reactivity of di(1H-inden-1-yl)dimethylsilane has not been explicitly detailed in the provided papers. However, in similar compounds, such as di(alkyn-1-yl)dimethylsilanes, reactivity studies with triethylborane have been conducted. These studies have shown that 1,1-ethylboration reactions can occur, leading to the formation of sila-2,4-cyclopentadienes (siloles) with a diethylboryl group in the 3- or 4-position . This indicates that the silicon atom in these compounds can participate in chemical reactions, altering the structure and potentially the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of di(1H-inden-1-yl)dimethylsilane are not directly reported in the provided papers. However, the properties of similar silicon-containing compounds can be inferred. For instance, the presence of the indenyl groups would likely contribute to the stability of the molecule and its complexes due to the aromatic character of the benzene ring. The silicon atom's ability to form stable bonds with carbon and hydrogen can also affect the compound's volatility and solubility. The ansa-metallocene complexes formed with bis(2-methyl-4,5,6,7-tetrahydroinden-1-yl)dimethylsilane ligand are reported to exist as meso/dl stereoisomeric mixtures, which could have implications for their reactivity and applications in catalysis .
科学研究应用
Polymer Coating Production
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS), a related compound, has been synthesized for polymer coating production with good dielectric properties for electronics, characterized by various analytical techniques (Levchenko et al., 2020).
Ansa-Metallocene Complex Synthesis
- The synthesis of ansa-metallocene complexes containing the bis(2-methyl-4,5,6,7-tetrahydro-1H-inden-1-yl)dimethylsilane ligand for metal complexes like ZrCl2 and TiCl2 was explored, demonstrating the compound's utility in organometallic chemistry (Halterman et al., 2000).
Synthesis of Sila-2,4-Cyclopentadienes
- Research on di(alkyn-1-yl)dimethylsilanes led to the production of sila-2,4-cyclopentadienes, demonstrating the compound's potential in synthesizing novel organosilicon structures (Wrackmeyer et al., 2004).
Photochemistry Applications
- Di(9-anthryl)dimethylsilane, a related compound, was used to produce [4+2] intramolecular addition products, showcasing potential applications in photochemical processes (Sakurai et al., 1985).
Deshielding Effect in NMR Spectroscopy
- A novel metallocyclic bis(tetracarbonyliron)dimethylsilane was prepared, showing a significant deshielding effect on the 29Si nucleus in NMR spectroscopy, highlighting the compound's relevance in analytical chemistry (Bikovetz et al., 1980).
Synthesis of Novel Silicon-Based Compounds
- Silicon-based benzimidazole derivatives were synthesized, showing potential as blue emitters in OLEDs, indicating the compound's application in material science (Ma et al., 2011).
安全和危害
属性
IUPAC Name |
bis(1H-inden-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYTUIWIDDBVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di(1H-inden-1-yl)dimethylsilane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


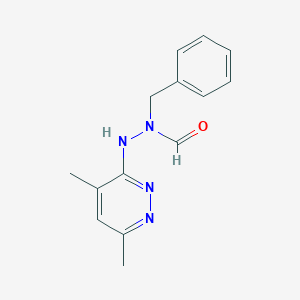
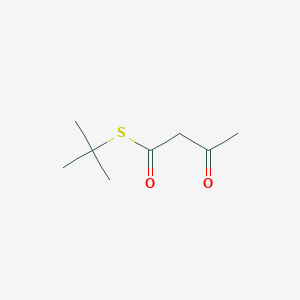
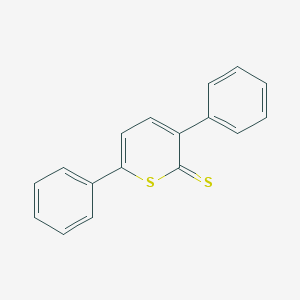
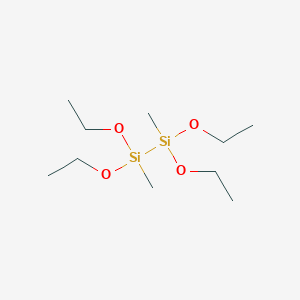
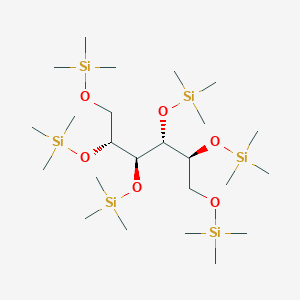
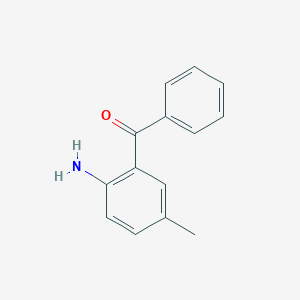
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
